Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride is a chemical compound with the molecular formula C9H10Cl2N2O3 and a molecular weight of 265.09 g/mol. It is characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom and an amino group, linked to an ethyl ester of an oxoacetic acid derivative. The compound is typically available in a purity of around 95% and is utilized primarily in research applications due to its diverse chemical properties and potential biological activities .
Additionally, derivatives of this compound have been studied for their potential as anticancer agents, indicating its involvement in biological transformation processes that may affect cellular proliferation .
These methods highlight the compound's synthetic accessibility for research purposes .
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride finds applications primarily in scientific research:
Its unique chemical structure allows for modifications that can lead to new therapeutic agents .
Several compounds share structural similarities with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 2-amino-3-(5-chloropyridin-2-yl)propanoate | C11H12ClN | Contains a propanoate moiety; different biological activity profile |
5-Chloro-2-pyridinamine | C5H5ClN | Simpler structure; lacks ester functionality |
Ethyl 4-(5-chloropyridin-2-yl)thiazole-2-carboxylate | C11H10ClN3O | Incorporates thiazole; different pharmacological properties |
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride distinguishes itself through its specific combination of functional groups and potential applications in medicinal chemistry .